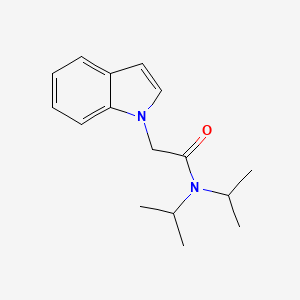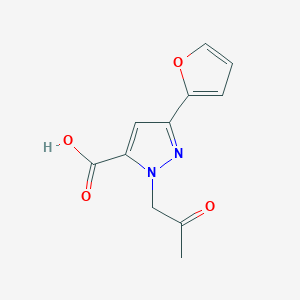
3-(2-Furyl)-1-(2-oxopropyl)-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
3-(2-Furyl)-1-(2-oxopropyl)-1H-pyrazole-5-carboxylic acid, also known as FOPPA, is an organic compound belonging to the class of pyrazoles. It is an important intermediate for the synthesis of various bioactive compounds, such as drugs, pesticides, and dyes. FOPPA has been extensively studied for its unique properties and has been found to have various applications in scientific research and laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Biological Applications
3-(2-Furyl)-1-(2-oxopropyl)-1H-pyrazole-5-carboxylic acid belongs to the pyrazole carboxylic acid derivatives, significant scaffolds in heterocyclic compounds due to their wide range of biological activities. These compounds exhibit antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, antitubercular, and antiviral properties. Pyrazole carboxylic acid derivatives' synthesis methods are diverse, supporting their applicability in medicinal chemistry as potential therapeutic agents. This review highlights various synthetic approaches and the biological significance of these derivatives, serving as a guide for future research in drug discovery (Cetin, 2020).
Anticancer and Antioxidant Agents
The development of anticancer agents through Knoevenagel condensation products, including pyrazole derivatives, outlines the importance of these compounds in targeting various cancer mechanisms. Pyrazole derivatives synthesized using Knoevenagel condensation have shown remarkable anticancer activity by interacting with different cancer targets like DNA, microtubules, and various enzymes. This review underscores the efficiency of such condensation reactions in generating biologically active molecules, particularly highlighting their role in cancer treatment (Tokala, Bora, & Shankaraiah, 2022).
Therapeutic Applications
Recent advances in pyrazolines, a class of nitrogen-containing five-membered ring heterocyclic compounds, have revealed a wide range of therapeutic applications. Pyrazoline derivatives exhibit diverse pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer effects. The therapeutic potential of these compounds underscores their significance in drug development and highlights the active research area aiming to explore new pharmacological effects and applications of pyrazoline derivatives (Shaaban, Mayhoub, & Farag, 2012).
Biocatalyst Inhibition by Carboxylic Acids
Research on carboxylic acids, including pyrazole carboxylic acid derivatives, has shown their inhibitory effects on microbes used in the fermentative production of biorenewable chemicals. Understanding the mechanisms behind biocatalyst inhibition by carboxylic acids is crucial for metabolic engineering strategies aimed at improving microbial tolerance and industrial performance. This knowledge is vital for the development of robust microbial strains for the efficient production of carboxylic acids and their derivatives, highlighting the intersection between chemical synthesis and biotechnological application (Jarboe, Royce, & Liu, 2013).
Propriétés
IUPAC Name |
5-(furan-2-yl)-2-(2-oxopropyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-7(14)6-13-9(11(15)16)5-8(12-13)10-3-2-4-17-10/h2-5H,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELOXEZQLPBPMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=CC(=N1)C2=CC=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Furyl)-1-(2-oxopropyl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



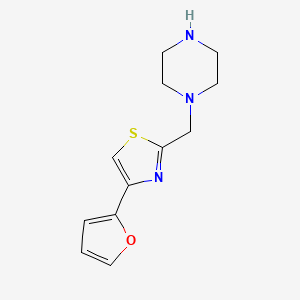
![6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B1438871.png)
![5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438872.png)
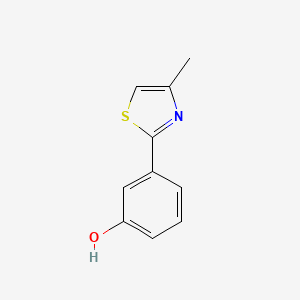
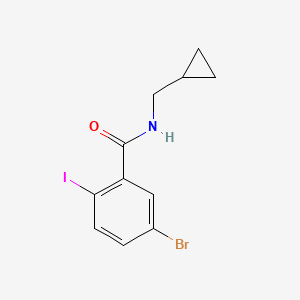
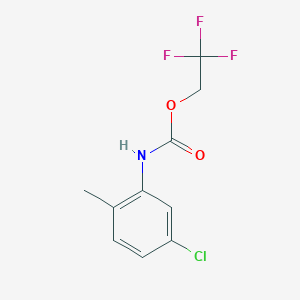
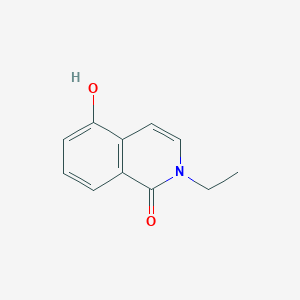
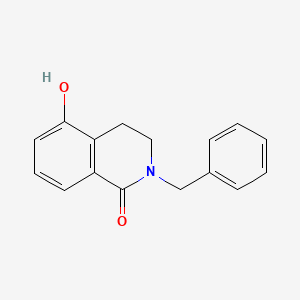
![N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B1438885.png)
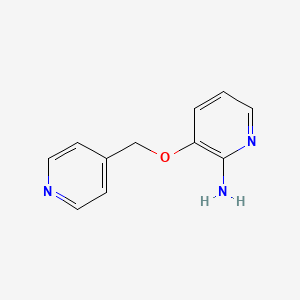
![8-(4-Fluorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B1438888.png)
![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide](/img/structure/B1438889.png)
